molecular formula C18H14N2O5 B5697698 N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5697698
M. Wt: 338.3 g/mol
InChI Key: RZSMDLQPHHXERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide, also known as ESI-09, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in treating various diseases. ESI-09 is a selective inhibitor of RAC GTPases, which play a crucial role in various cellular processes, including cell migration, proliferation, and differentiation.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide is a selective inhibitor of RAC GTPases, which are small GTP-binding proteins that play a crucial role in various cellular processes, including cell migration, proliferation, and differentiation. RAC GTPases are activated by guanine nucleotide exchange factors (GEFs) and deactivated by GTPase-activating proteins (GAPs). This compound inhibits the activation of RAC GTPases by blocking the interaction between RAC and its GEFs, thereby inhibiting the downstream signaling pathways that are involved in cell migration, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, reduces the proliferation of vascular smooth muscle cells, and has anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activation of RAC GTPases in various cell types, including cancer cells, endothelial cells, and macrophages.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of RAC GTPases and has been shown to have minimal off-target effects. Additionally, this compound is stable in solution and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. Additionally, this compound has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of RAC GTPases. Additionally, further studies are needed to elucidate the downstream signaling pathways that are affected by this compound and to identify the specific cell types and diseases that may benefit from this compound treatment. Furthermore, the development of new drug delivery systems may help to overcome the limitations of this compound and improve its efficacy in vivo.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 2-ethyl-1,3-dioxo-5-isoindolinecarboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of triethylamine. The reaction is carried out in dichloromethane, and the resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential in treating various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Several studies have shown that this compound inhibits the migration and invasion of cancer cells, thereby reducing the metastatic potential of cancer cells. Additionally, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which are involved in the development of cardiovascular diseases. Furthermore, this compound has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in macrophages.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-ethyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-2-20-17(22)12-5-3-10(7-13(12)18(20)23)16(21)19-11-4-6-14-15(8-11)25-9-24-14/h3-8H,2,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSMDLQPHHXERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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